molecular formula C9H11NO B154791 4-(Allyloxy)aniline CAS No. 1688-69-3

4-(Allyloxy)aniline

Cat. No.: B154791
CAS No.: 1688-69-3
M. Wt: 149.19 g/mol
InChI Key: HVOANTMNYBSIGH-UHFFFAOYSA-N
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Description

4-(Allyloxy)aniline: is an organic compound with the molecular formula C9H11NO . It is also known by its IUPAC name, 4-(prop-2-en-1-yloxy)aniline . This compound features an aniline moiety substituted with an allyloxy group at the para position. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Scientific Research Applications

4-(Allyloxy)aniline is used in several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)aniline typically involves the allylation of aniline derivatives. One common method is the reaction of 4-hydroxyaniline with allyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zirconium dioxide supported tungsten oxide can be employed to achieve selective monoallylation of aniline derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-(Allyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in precursor compounds can be reduced to form the amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Catalysts such as in the presence of hydrogen gas.

    Substitution: Electrophiles like or in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of from nitro precursors.

    Substitution: Formation of various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)aniline involves its interaction with various molecular targets. The allyloxy group can participate in nucleophilic substitution reactions, while the aniline moiety can undergo electrophilic aromatic substitution . These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    4-Methoxyaniline: Similar structure but with a methoxy group instead of an allyloxy group.

    4-Ethoxyaniline: Contains an ethoxy group instead of an allyloxy group.

    4-Butoxyaniline: Features a butoxy group in place of the allyloxy group.

Uniqueness: 4-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other alkoxy-substituted anilines .

Properties

IUPAC Name

4-prop-2-enoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOANTMNYBSIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424704
Record name 4-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1688-69-3
Record name 4-(allyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-[(4-nitro)phenoxy]-1-propene prepared by the process of Example 1, Step 1, (12.65 g, 70.67 mmol) in concentrated HCl (85 mL) at 0° C. was slowly added stannous chloride (48 g, 212 mmol). After stirring for 20 minutes at 55° C., the mixture was cooled to 0° C. and carefully basified with 50% NaOH. The cloudy mixture was extracted with ether. The organic phase was decolorized (charcoal), dried (MgSO4), and concentrated to afford product (8.50 g, 81%) as a yellow oil which was used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
48 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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